(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate
Overview
Description
(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate is a useful research compound. Its molecular formula is C32H44N4O6 and its molecular weight is 580.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Activity : Novel N-(α-bromoacyl)-α-amino esters including similar compounds were synthesized and investigated for their cytotoxicity, anti-inflammatory, and antibacterial activity. These studies also involved crystal structure analysis and in silico toxicological studies, indicating low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, which could be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).
Crystal Structure and Computational Analysis : Another study focused on the crystal structure and computational study of related compounds. This included analysis using techniques like X-ray diffraction and computational methods to confirm the molecular structure and explore the properties of these compounds (Bai et al., 2011).
Pharmacological Aspects
Pharmacokinetics and Pharmacodynamics : Carfilzomib, a compound with structural similarities, was studied for its pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion in rats. This research provided insights into its plasma concentration, tissue distribution, and metabolic pathways, which are essential for understanding the drug's behavior in biological systems (Yang et al., 2011).
Antimalarial and Antitrypanosomal Activities : Novel dipeptide-sulfonamides, sharing structural features, were synthesized and evaluated for their antimalarial and antitrypanosomal activities. The study aimed to develop new agents against drug-resistant parasites, providing valuable insights into potential therapeutic applications (Ekoh et al., 2021).
Binding and Interaction Studies
- DNA and Protein Binding Studies : Research on paracetamol derivatives, structurally related to the compound , involved examining their binding interactions with DNA and proteins. These studies utilized techniques like UV-visible emission studies and fluorescence spectroscopy, contributing to our understanding of how these compounds interact with biological molecules (Raj, 2020).
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N4O6/c1-23(2)20-27(31(39)35-28(32(40)41-3)21-25-12-8-5-9-13-25)34-30(38)26(15-14-24-10-6-4-7-11-24)33-29(37)22-36-16-18-42-19-17-36/h4-13,23,26-28H,14-22H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDNWVZKBKEJEH-KCHLEUMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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